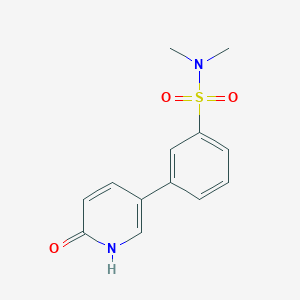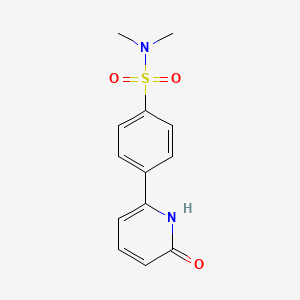
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% (5-DMPH-3-HP) is a compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a derivative of the pyridine group and has a unique structure that makes it highly reactive and versatile.
Aplicaciones Científicas De Investigación
5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% has been found to have a variety of applications in scientific research. It has been used as a reagent in organic synthesis reactions, and as a catalyst in the formation of polymers. Additionally, it has been used as an inhibitor of enzymes involved in the metabolism of drugs, and as a ligand in the study of protein-ligand interactions. It has also been used as a fluorescent probe in the study of protein structure and function.
Mecanismo De Acción
The mechanism of action of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is not yet fully understood. It is believed to interact with various enzymes and proteins, and this interaction leads to changes in the activity of these proteins. It is also believed to interact with cellular membranes and other cellular components, which could lead to changes in the activity of these components.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% are still being studied. However, it has been found to be an inhibitor of enzymes involved in the metabolism of drugs, and it has been found to interact with cellular components such as proteins and membranes. Additionally, it has been found to induce apoptosis in cancer cells, and it has been found to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is available in high purity. Additionally, it is highly reactive and versatile, making it suitable for a wide range of applications. However, there are some limitations to its use. It is not very soluble in aqueous solutions, and it is not very stable in the presence of oxygen.
Direcciones Futuras
The potential future directions for 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% are numerous. Further research is needed to better understand its mechanism of action and the biochemical and physiological effects it has on cells and organisms. Additionally, further research is needed to explore its potential applications in drug development, as an inhibitor of enzymes involved in drug metabolism, or as a fluorescent probe in the study of protein structure and function. Additionally, further research is needed to explore its potential applications in the field of nanotechnology, as a catalyst in the synthesis of polymers, or as a reagent in organic synthesis reactions. Finally, further research is needed to explore its potential applications in the field of medicine, as an anti-inflammatory agent, or as an inducer of apoptosis in cancer cells.
Métodos De Síntesis
The synthesis of 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95% is a multi-step process that involves the use of a variety of reagents and catalysts. First, the starting material, 4-N,N-dimethylsulfamoylphenylhydrazine, is reacted with an excess of hydrochloric acid in a solvent such as acetic acid. This reaction produces the desired product, 5-(4-N,N-Dimethylsulfamoylphenyl)-3-hydroxypyridine, 95%, in high yields. The reaction is then quenched with aqueous sodium hydroxide and the product is isolated by extraction with an organic solvent. The purified product is then dried and recrystallized from a suitable solvent.
Propiedades
IUPAC Name |
4-(5-hydroxypyridin-3-yl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-15(2)19(17,18)13-5-3-10(4-6-13)11-7-12(16)9-14-8-11/h3-9,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTSCRWTTILOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














